

# Application Note: NMR Characterization of 5-Amino-2-(phenylthio)benzoic Acid

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## Compound of Interest

Compound Name:	5-Amino-2-(phenylthio)benzoic acid
CAS No.:	63185-86-4
Cat. No.:	B1278732

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## Abstract & Scope

**5-Amino-2-(phenylthio)benzoic acid** presents a unique spectroscopic challenge due to the interplay between the electron-donating amino group (-NH<sub>2</sub>), the electron-withdrawing carboxylic acid (-COOH), and the polarizable phenylthio ether (-S-Ph) moiety. This guide provides a standardized protocol for the structural validation of this compound using 1D (

H,

C) and 2D NMR techniques. Emphasis is placed on distinguishing the target molecule from common synthetic impurities such as disulfides and nitro-precursors.

## Chemical Structure & NMR Properties[1][2][3][4][5][6][7]

- IUPAC Name: **5-Amino-2-(phenylthio)benzoic acid**
- Molecular Formula: C

H

NO

S[1]

- Molecular Weight: 245.30 g/mol
- Key Spin Systems:
  - Ring A (Benzoic Acid Core): Trisubstituted benzene ring with an AMX or ABX spin system (Protons at positions 3, 4, and 6).
  - Ring B (Phenylthio Tail): Monosubstituted benzene ring (5 protons), typically appearing as a complex multiplet.
  - Labile Protons: Carboxylic acid (-COOH) and Amine (-NH<sub>2</sub>).

## Sample Preparation Protocol

Proper sample preparation is critical for resolving the exchangeable protons and preventing aggregation-induced line broadening.

## Reagents

- Solvent: Dimethyl sulfoxide-d  
(DMSO-d<sub>6</sub>, 99.9% D) is the required solvent.
  - Reasoning: The zwitterionic nature of amino acids often leads to poor solubility in non-polar solvents like CDCl<sub>3</sub>. DMSO-d<sub>6</sub> disrupts intermolecular hydrogen bonding, ensuring sharp peaks for the -NH<sub>2</sub> and -COOH protons.
- Internal Standard: Tetramethylsilane (TMS, 0.05% v/v).

## Preparation Steps[3][6][9][10][11][12]

- Weighing: Accurately weigh 10–15 mg of the solid sample into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d
- Homogenization: Sonicate for 30–60 seconds. Ensure the solution is clear and free of suspended particles.
  - Note: If the solution remains cloudy, filter through a chemically resistant glass wool plug directly into the NMR tube.
- Tube Transfer: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent).

## H NMR Characterization (400 MHz+)

The proton spectrum is dominated by the asymmetry introduced by the 5-amino substituent.

## Expected Chemical Shifts & Assignments (DMSO-d )

Position	Type	Approx. Shift ( , ppm)	Multiplicity	Coupling ( , Hz)	Mechanistic Insight
-COOH	Exch.	12.5 – 13.5	br s	-	Highly deshielded acidic proton; broad due to H-bonding.
Ring B (Ph)	Ar-H	7.30 – 7.50	m	-	Overlapping signals from the phenylthio group; typical aromatic range.
H-6	Ar-H	7.15 – 7.25	d	~2.5	Diagnostic: Ortho to -COOH (deshielding) but Ortho to -NH (shielding). Appears as a doublet due to meta-coupling with H-4.
H-3	Ar-H	7.05 – 7.15	d	~8.5	Ortho to -S-Ph. Shows strong ortho-coupling to H-4.

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H-4	Ar-H	6.60 – 6.80	dd	8.5, 2.5	Diagnostic: Shielded significantly by the ortho - NH  group. Split by H-3 (ortho) and H-6 (meta).
-NH	Exch.	5.00 – 6.00	br s	-	Broad singlet; chemical shift is concentration and temperature dependent.

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*Critical Validation Check: The coupling constant*

(~8.5 Hz) represents the ortho relationship, while

(~2.5 Hz) confirms the meta relationship characteristic of the 1,2,5-substitution pattern. If

is absent, the substitution pattern is incorrect (e.g., 4-amino isomer).

## C NMR Characterization (100 MHz+)

The carbon spectrum provides confirmation of the backbone skeleton.[\[2\]](#)

Carbon Type	Approx. [3][4][5][6][7][2][8] [9] Shift ( , ppm)	Assignment
Carbonyl	167.0 – 169.0	C=O (Carboxylic acid)
Quaternary	145.0 – 150.0	C-5 (Attached to -NH ; significantly deshielded by N)
Quaternary	130.0 – 135.0	C-1, C-2 (Ipso carbons attached to COOH and S)
Aromatic CH	125.0 – 130.0	Phenyl ring carbons & Benzoic H-3/H-6
Aromatic CH	114.0 – 118.0	C-4 (Shielded by ortho -NH )

## Advanced Verification: 2D NMR Workflow

To unambiguously assign the structure, run the following 2D experiments:

- COSY (Correlation Spectroscopy):
  - Purpose: Establish the spin system of Ring A.
  - Observation: Look for a cross-peak between H-3 and H-4 (strong ortho coupling) and H-4 and H-6 (weak meta coupling). H-6 should not show a strong correlation to H-3.
- HSQC (Heteronuclear Single Quantum Coherence):
  - Purpose: Correlate protons to their attached carbons. [3][8]
  - Observation: The shielded proton at ~6.7 ppm (H-4) must correlate to the shielded carbon at ~116 ppm.
- HMBC (Heteronuclear Multiple Bond Correlation):

- Purpose: Link the two rings.
- Observation: The quaternary carbon C-2 (attached to S) should show long-range coupling to both H-3 (Ring A) and the Ortho-protons of Ring B. This confirms the thioether linkage.

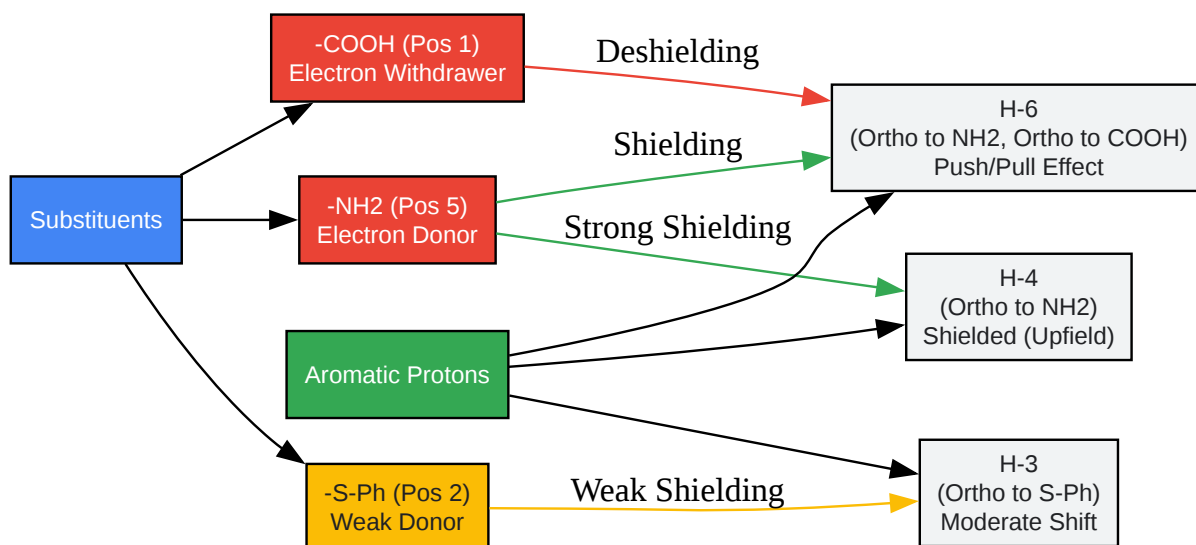
## Quality Control: Impurity Profiling

Common impurities arise from the synthesis (reduction of nitro-compound) or oxidation (disulfide formation).

- Impurity A: 5-Nitro-2-(phenylthio)benzoic acid (Precursor)
  - Detection: Look for downfield shifts.[3] The H-4 and H-6 protons in the nitro precursor will appear significantly downfield (>8.0 ppm) due to the electron-withdrawing -NO group.
- Impurity B: Disulfide Dimer (Oxidation Product)
  - Detection: If the C-S bond cleaves and reforms a disulfide (S-S), the symmetry of the molecule changes. Check for "shadow peaks" near the main aromatic signals.
- Impurity C: Residual Solvents
  - Ethanol/Methanol: Triplet at 1.05 ppm / Singlet at 3.17 ppm (in DMSO-d<sub>6</sub>).

## Structural Logic Diagram

The following diagram illustrates the logical flow for assigning the NMR signals based on electronic effects.



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Caption: Electronic effects governing the chemical shifts of the trisubstituted Ring A.

## References

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## Sources

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